molecular formula C19H16ClF2N2S+ B11048269 3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

Cat. No.: B11048269
M. Wt: 377.9 g/mol
InChI Key: QAVJQPAZKQODIF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the pyrrolo[1,2-a]imidazole ring system in this compound is significant due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl Group: This can be achieved through a substitution reaction using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Difluoromethylsulfanyl Group: This step involves the reaction of the intermediate with difluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-{4-[(methylsulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium
  • 3-(4-chlorophenyl)-1-{4-[(ethylsulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium

Uniqueness

The presence of the difluoromethylsulfanyl group in 3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium imparts unique chemical and biological properties compared to its analogs. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H16ClF2N2S+

Molecular Weight

377.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[4-(difluoromethylsulfanyl)phenyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium

InChI

InChI=1S/C19H16ClF2N2S/c20-14-5-3-13(4-6-14)17-12-24(18-2-1-11-23(17)18)15-7-9-16(10-8-15)25-19(21)22/h3-10,12,19H,1-2,11H2/q+1

InChI Key

QAVJQPAZKQODIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=[N+](C1)C(=CN2C3=CC=C(C=C3)SC(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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